CP-320626
Overview
Description
CP-320626 is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CP-320626 typically involves multiple steps The initial step often includes the preparation of the indole core, which can be achieved through methods such as the Fischer indole synthesis or the Bartoli indole synthesis
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis machines and high-throughput screening techniques to optimize the reaction conditions. The use of catalysts and solvents that enhance the reaction efficiency and yield is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
CP-320626 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring and the substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
CP-320626 has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of CP-320626 involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1H-indole-2-carboxylic acid: A simpler derivative without the additional substituents.
1-(4-Fluorobenzyl)-2-(4-hydroxypiperidin-1YL)-2-oxoethyl]amide: Lacks the indole core but contains similar substituents.
Uniqueness
The uniqueness of CP-320626 lies in its combination of functional groups and substituents, which confer specific biological activities and chemical properties not found in simpler compounds.
Properties
CAS No. |
186430-23-9 |
---|---|
Molecular Formula |
C23H23ClFN3O3 |
Molecular Weight |
443.9 g/mol |
IUPAC Name |
5-chloro-N-[(2S)-3-(4-fluorophenyl)-1-(4-hydroxypiperidin-1-yl)-1-oxopropan-2-yl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C23H23ClFN3O3/c24-16-3-6-19-15(12-16)13-20(26-19)22(30)27-21(11-14-1-4-17(25)5-2-14)23(31)28-9-7-18(29)8-10-28/h1-6,12-13,18,21,26,29H,7-11H2,(H,27,30)/t21-/m0/s1 |
InChI Key |
YDCGVASFVACWKF-NRFANRHFSA-N |
Isomeric SMILES |
C1CN(CCC1O)C(=O)[C@H](CC2=CC=C(C=C2)F)NC(=O)C3=CC4=C(N3)C=CC(=C4)Cl |
SMILES |
C1CN(CCC1O)C(=O)C(CC2=CC=C(C=C2)F)NC(=O)C3=CC4=C(N3)C=CC(=C4)Cl |
Canonical SMILES |
C1CN(CCC1O)C(=O)C(CC2=CC=C(C=C2)F)NC(=O)C3=CC4=C(N3)C=CC(=C4)Cl |
Appearance |
Solid powder |
186430-23-9 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-chloro-N-((2S)-3-(4-fluorophenyl)-1-(4-hydroxy-1-piperidinyl)-1-oxo-2-propanyl)-1H-indole-2-carboxamide CP 320626 CP-320626 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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